

Spectral Data Analysis of tert-Butyl 3ethynylazetidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	tert-Butyl 3-ethynylazetidine-1- carboxylate	
Cat. No.:	B592247	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected spectral data for **tert-Butyl 3-ethynylazetidine-1-carboxylate**, a valuable building block in medicinal chemistry and drug development. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for the characterization of this compound.

Chemical Structure and Overview

tert-Butyl 3-ethynylazetidine-1-carboxylate ($C_{10}H_{15}NO_2$) is a heterocyclic compound featuring an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an ethynyl functional group. This unique combination of features makes it a versatile intermediate in the synthesis of more complex molecules. The molecular weight of this compound is 181.23 g/mol .

Predicted Spectral Data

The following tables summarize the predicted spectral data for **tert-Butyl 3-ethynylazetidine- 1-carboxylate** based on the analysis of its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy



¹H NMR (Proton NMR) Spectral Data (Predicted)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~4.2 - 4.0	t	2H	Azetidine CH ₂ (adjacent to N)
~3.9 - 3.7	t	2H	Azetidine CH ₂ (adjacent to CH)
~3.5 - 3.3	m	1H	Azetidine CH
~2.5	S	1H	Acetylenic C-H
1.45	S	9H	tert-Butyl (CH₃)₃

¹³C NMR (Carbon-13) Spectral Data (Predicted)

Chemical Shift (δ) ppm	Carbon Type	Assignment
~156	C=O	Carbonyl Carbon (Boc group)
~80	Quaternary C	Quaternary Carbon (tert-Butyl)
~80	С	Acetylenic Carbon (C-H)
~70	С	Acetylenic Carbon (C-C)
~55	CH ₂	Azetidine CH ₂ (adjacent to N)
~35	СН	Azetidine CH
28.5	CH₃	tert-Butyl (CH₃)₃

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands



Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
~3300	Sharp, Medium	≡C-H Stretch (Terminal Alkyne)
~2975	Strong	C-H Stretch (Aliphatic, tert- Butyl & Azetidine)
~2110	Weak	C≡C Stretch (Terminal Alkyne)
~1700	Strong	C=O Stretch (Carbamate)
~1400	Medium	C-H Bend (Aliphatic)
~1160	Strong	C-O Stretch (Carbamate)

Mass Spectrometry (MS)

Predicted Mass-to-Charge Ratios (m/z)

m/z	lon	Notes
182.12	[M+H] ⁺	Predicted molecular ion peak (protonated)
204.10	[M+Na] ⁺	Predicted sodium adduct
126.08	[M-C ₄ H ₉] ⁺	Loss of the tert-butyl group
108.07	[M-Boc] ⁺	Loss of the Boc group

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

• Sample Preparation: Dissolve 5-10 mg of **tert-Butyl 3-ethynylazetidine-1-carboxylate** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).



- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ
 0.00 ppm).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

IR Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
- Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

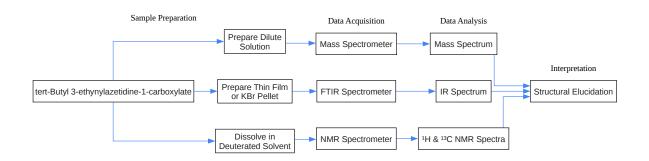
Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.
- Data Acquisition: Acquire the mass spectrum, scanning a mass range appropriate for the expected molecular weight of the compound and its fragments.

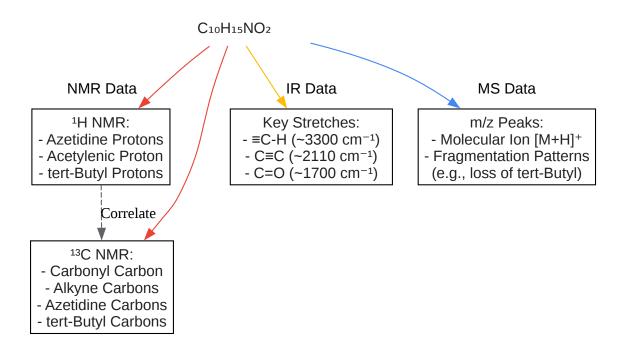
Visualization of Analysis Workflow

The following diagrams illustrate the general workflow for spectral data analysis and the logical connections in interpreting the spectral data for **tert-Butyl 3-ethynylazetidine-1-carboxylate**.





tert-Butyl 3-ethynylazetidine-1-carboxylate Structure



Click to download full resolution via product page







• To cite this document: BenchChem. [Spectral Data Analysis of tert-Butyl 3-ethynylazetidine-1-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b592247#tert-butyl-3-ethynylazetidine-1-carboxylate-spectral-data-analysis-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com